
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Overview
Description
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-propyl-1H-benzimidazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is primarily investigated for its pharmacological properties, particularly in the development of new therapeutic agents.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodiazole, including this compound, exhibit significant antimicrobial properties. For instance:
- Case Study : A series of benzimidazole derivatives were tested against various Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives had minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin, suggesting their potential as effective antimicrobial agents .
Anticancer Properties
Research has also focused on the anticancer activity of benzodiazole derivatives. This compound shows promise in this area:
- Case Study : A study explored the cytotoxic effects of several benzimidazole derivatives on cancer cell lines. Modifications to the benzodiazole structure enhanced cellular uptake and cytotoxicity against specific cancer types, indicating that compounds like this compound could be developed into effective anticancer therapies .
Agricultural Applications
This compound has potential applications in agriculture as a fungicide or plant growth regulator.
Fungicidal Activity
Benzodiazole derivatives are known for their ability to protect plants against fungal infections:
- Case Study : Research has shown that certain benzodiazole compounds can induce systemic resistance in plants against pathogens. This compound may enhance plant defense mechanisms through these pathways .
Material Science Applications
In material science, this compound can be utilized in the development of polymers and coatings.
Polymer Additives
The compound can serve as an additive in polymer formulations to enhance properties such as thermal stability and resistance to degradation.
Coatings
Benzodiazole derivatives are being explored for use in protective coatings due to their potential UV-blocking properties and resistance to corrosion.
Mechanism of Action
The mechanism of action of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. This compound may exert its effects by inhibiting or activating specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-Propyl-1H-benzimidazole: Similar structure but lacks the carboxylate group.
Ethyl 1H-benzimidazole-5-carboxylate: Similar structure but lacks the propyl group. These compounds share similar chemical properties but differ in their specific biological activities and applications.
Biological Activity
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is a compound belonging to the benzodiazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C14H18N2O2
- Molecular Weight : Approximately 246.31 g/mol
- Structure : The compound features a benzodiazole ring, which is crucial for its stability and reactivity in biological systems.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
-
Antimicrobial Properties :
- Studies have shown that benzodiazole derivatives possess antimicrobial activity against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Activity :
-
Neuroprotective Effects :
- There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially making it a candidate for treating neurological disorders. Research indicates that benzodiazoles can modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes associated with disease progression, such as those involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could also interact with various receptors in the body, influencing cellular signaling pathways that regulate cell survival and death.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several benzodiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus, with an MIC of 6.25 μg/mL compared to standard antibiotics .
Study on Anticancer Properties
In vitro studies demonstrated that this compound reduced the viability of human cancer cell lines by inducing apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, showcasing its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate | C14H18N2O2 | Exhibits similar antimicrobial properties |
Methyl 2-methylbenzodiazole-5-carboxylate | C13H15N2O2 | Known for potent anticancer activity |
Propyl 1,3-benzodiazole-5-carboxylic acid | C12H13N2O2 | Potential anti-inflammatory effects |
Properties
IUPAC Name |
ethyl 1-propylbenzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-7-15-9-14-11-8-10(5-6-12(11)15)13(16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHMKGKXUJMFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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